molecular formula C12H18N4O3 B1328621 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline CAS No. 942474-56-8

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline

Cat. No. B1328621
M. Wt: 266.3 g/mol
InChI Key: GFPJMFROQBTKIM-UHFFFAOYSA-N
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Description

HEPES is a buffering agent used in biology and biochemistry . It’s a Good’s buffer substance with a pKa of 7.55 at 20 °C . It’s often used in biological research, including tissue culture, oxidative phosphorylation, protein synthesis with cell-free bacterial systems, photophosphorylation, and CO2 fixation .


Molecular Structure Analysis

In the crystal structure of a related compound, the piperazine ring adopts a chair conformation . There are weak intramolecular C—H…O hydrogen bonds, along with weak intermolecular C—H…O and strong intermolecular O—H…N hydrogen bonds .


Chemical Reactions Analysis

Electrochemically generated p-quinone imine participates in a Michael addition reaction with 2-SH-benzazoles leading to the disubstituted 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone .


Physical And Chemical Properties Analysis

HEPES has a molecular weight of 238.31 g/mol . It has a negligible metal ion binding, making it a good choice as a buffer for enzymes which might be inhibited by metal chelation .

Scientific Research Applications

Synthesis and Characterization

4-[4-(4-Aminophenyl)piperazin-1-yl]phenol, a key intermediate of posaconazole, is synthesized from 1-Methoxy-4-amino-benzene and N,N-bis(2-chloroethyl)-4-nitroaniline. This synthesis pathway is optimized for industrial production without a phase transfer catalyst, highlighting its potential for large-scale applications (Wang Xu-heng, 2013).

Anti-Malarial Activity

Certain piperazine derivatives demonstrate anti-malarial activity. The crystal structures of active and nonactive arylmethyl piperazine derivatives are studied, indicating the importance of specific substituents for generating activity in these compounds (W. Cunico et al., 2009).

Safety And Hazards

HEPES has some safety concerns. It can cause skin irritation and serious eye damage . Therefore, it’s recommended to avoid contact with skin and eyes, and avoid inhalation of vapor or mist .

properties

IUPAC Name

2-[4-(4-amino-2-nitrophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c13-10-1-2-11(12(9-10)16(18)19)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPJMFROQBTKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650191
Record name 2-[4-(4-Amino-2-nitrophenyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline

CAS RN

942474-56-8
Record name 4-(4-Amino-2-nitrophenyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4-Amino-2-nitrophenyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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